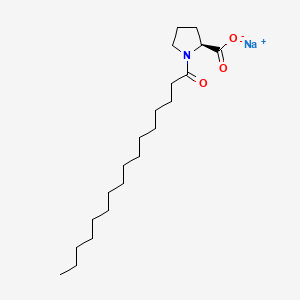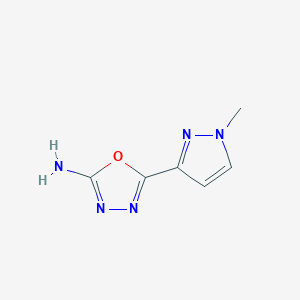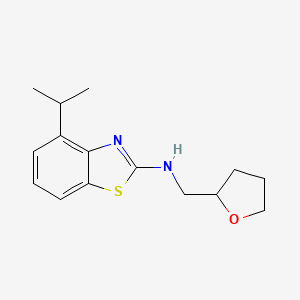
Palmitoilprolina sódica
Descripción general
Descripción
“1-(1-Oxohexadecyl)-L-proline sodium salt” is a chemical compound with the molecular formula C21H38NNaO3 and a molecular weight of 375.5 g/mol . It is categorized as an anionic surfactant .
Physical And Chemical Properties Analysis
“1-(1-Oxohexadecyl)-L-proline sodium salt” appears as a solid and is soluble in water . It is stable and biodegradable . It exhibits excellent cleansing, emulsifying, dispersing, wetting, solubilizing, foaming, lubricating, antirust, and anticorrosive abilities . It is a mild surfactant and is suitable for “non-sulfate” formula systems .Aplicaciones Científicas De Investigación
Cosméticos y Productos para el Cuidado Personal
La palmitoilprolina sódica se utiliza como agente acondicionador en productos para el cuidado personal . Tiene buena compatibilidad con la piel y el cabello, lo que la hace adecuada para pieles sensibles . Contribuye a una sensación suave en la piel y ayuda a que los pigmentos cosméticos permanezcan mezclados en una fórmula .
Hidratación y Retención de Humedad
El componente prolina de la this compound puede ayudar a reforzar los elementos de soporte natural de la piel, mientras que la porción de ácido palmítico previene la pérdida de humedad . Esto la convierte en un ingrediente eficaz en productos hidratantes para el cuidado de la piel.
Calmar la Piel Sensible o Irritada
La this compound está especialmente diseñada para pieles sensibles o irritadas, ya que inhibe los mediadores inflamatorios . Esto la convierte en un ingrediente clave en productos destinados a calmar y aliviar la piel.
Aclarar la Piel
La this compound tiene un efecto aclarador sobre la piel. Tiene una acción simultánea que inhibe tanto la pigmentación inflamatoria como la pigmentación basal . Esto la hace útil en productos diseñados para aclarar la piel o reducir la apariencia de manchas oscuras.
Uso en Maquinaria
La this compound se puede utilizar como agente limpiador, anticorrosivo y antióxido en maquinaria . Esto destaca su versatilidad y amplia gama de aplicaciones más allá de los productos para el cuidado personal.
Investigación sobre la Función Inmunitaria
La S-palmitoilación de proteínas, un proceso que involucra la unión de grupos palmitoílo a las proteínas, juega un papel crucial en la función inmunitaria . La this compound, debido a su componente palmitoílo, se puede utilizar en investigaciones que estudian estos procesos.
Síntesis de Nanodiscos Lipídicos
La this compound se ha utilizado en la síntesis de nanodiscos lipídicos para su uso en aplicaciones de espectrometría de masas nativa . Esto destaca su importancia en la investigación científica y la tecnología avanzadas.
Enfoque Terapéutico para Enfermedades Inmunológicas
La actividad PAT aberrante y las fluctuaciones en los niveles de palmitoilación están fuertemente correlacionadas con las enfermedades inmunológicas humanas . Por lo tanto, dirigirse a la palmitoilación, un proceso en el que la this compound podría desempeñar un papel, es un nuevo enfoque terapéutico para tratar las enfermedades inmunológicas humanas .
Safety and Hazards
“1-(1-Oxohexadecyl)-L-proline sodium salt” is flammable and can cause irritation to the skin, eye, and respiratory system . Harmful products of combustion include CO and CO2 . It can cause burning when in contact with strong oxidants . It may be hazardous to the environment, and special attention should be given to water bodies .
Mecanismo De Acción
Target of Action
Sodium palmitoyl proline, also known as 1-(1-Oxohexadecyl)-L-proline sodium salt, is a complex compoundSimilar compounds such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine and 2-Oleoyl-1-palmitoyl-sn-glycero-3-phospho-L-serine are known to interact with lipid bilayers, suggesting that sodium palmitoyl proline may have a similar target.
Mode of Action
It is likely that it interacts with its targets through hydrophobic interactions and hydrogen bonding, given its structural similarity to other lipid compounds .
Biochemical Pathways
Lipid compounds similar to sodium palmitoyl proline are known to play crucial roles in various cellular processes, including signal transduction, membrane fluidity, and the formation of lipid rafts .
Propiedades
IUPAC Name |
sodium;(2S)-1-hexadecanoylpyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H39NO3.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20(23)22-18-15-16-19(22)21(24)25;/h19H,2-18H2,1H3,(H,24,25);/q;+1/p-1/t19-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIFNLAZXVYJDI-FYZYNONXSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)N1CCCC1C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N1CCC[C@H]1C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38NNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58725-33-0 | |
| Record name | Sodium palmitoyl proline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058725330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 5-oxo-1-palmitoyl-L-prolinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.806 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM PALMITOYL PROLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64L053FRFO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the proposed mechanism of action for sodium palmitoyl proline in reducing skin pigmentation?
A1: The abstract does not provide a specific mechanism of action for sodium palmitoyl proline in reducing skin pigmentation. While the abstract mentions the composition is "capable of effectively inhibiting excessive secretion of melanin" [], it does not specifically attribute this effect to sodium palmitoyl proline. Further research is needed to determine the specific role and mechanism of sodium palmitoyl proline in this context.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[4-nitro-2-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazole](/img/structure/B1388440.png)
![6-chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1388442.png)
![{2-[(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl}amine](/img/structure/B1388445.png)



![4,4-dimethyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine](/img/structure/B1388451.png)





![N-[3-(1H-imidazol-1-yl)propyl]-4,7-dimethyl-1,3-benzothiazol-2-amine](/img/structure/B1388458.png)
